cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
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Overview
Description
cis-5-Norbornene-exo-2,3-dicarboxylic anhydride: is an organic compound with the molecular formula C9H8O3. It is a bicyclic anhydride derived from norbornene, a compound known for its strained ring structure. This compound is used as an intermediate in organic synthesis and has applications in various fields, including polymer chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Norbornene-exo-2,3-dicarboxylic anhydride typically involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired exo isomer. The product is then purified through recrystallization .
Industrial Production Methods: On an industrial scale, the production of cis-5-Norbornene-exo-2,3-dicarboxylic anhydride follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-5-Norbornene-exo-2,3-dicarboxylic anhydride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the anhydride to its corresponding diacid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the anhydride under mild conditions.
Major Products:
Oxidation: Oxidized derivatives of the anhydride.
Reduction: cis-5-Norbornene-exo-2,3-dicarboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: cis-5-Norbornene-exo-2,3-dicarboxylic anhydride is used as a monomer in ring-opening metathesis polymerization (ROMP) to produce polymers with unique properties. It is also employed in the synthesis of various organic compounds .
Biology: In biological research, this compound is used to modify biomolecules and study their interactions. It serves as a cross-linking agent in the preparation of bioconjugates .
Industry: In the industrial sector, cis-5-Norbornene-exo-2,3-dicarboxylic anhydride is used in the production of specialty polymers and coatings. Its reactivity makes it suitable for creating materials with specific properties .
Mechanism of Action
The mechanism of action of cis-5-Norbornene-exo-2,3-dicarboxylic anhydride involves its reactivity as an anhydride. It can react with nucleophiles to form amides, esters, and other derivatives. The strained ring structure of norbornene facilitates these reactions, making the compound highly reactive. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .
Comparison with Similar Compounds
- cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
- exo-5-Norbornenecarboxylic acid
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
- 5-Norbornene-2-endo,3-exo-dicarboxylic acid
- 5-Norbornene-2-carboxylic acid
Comparison: cis-5-Norbornene-exo-2,3-dicarboxylic anhydride is unique due to its exo configuration, which imparts different reactivity and properties compared to its endo isomer. The exo isomer is generally more reactive in polymerization reactions and forms more stable derivatives. This makes it particularly valuable in applications requiring high reactivity and stability .
Properties
Molecular Formula |
C9H8O3 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(1R,2R,6S,7R)-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2/t4-,5-,6-,7+/m0/s1 |
InChI Key |
KNDQHSIWLOJIGP-ZTYPAOSTSA-N |
Isomeric SMILES |
C1[C@@H]2C=C[C@@H]1[C@H]3[C@@H]2C(=O)OC3=O |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)OC3=O |
Origin of Product |
United States |
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